1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a bicyclic structure with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Key steps include:
Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Thiazole Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated thiazole derivatives
Scientific Research Applications
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8,8-trimethyl-3-oxa-bicyclo[3.2.1]octane-2,4-dione
- 5,8,8-trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
Uniqueness
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other bicyclic compounds that may lack the thiazole moiety, leading to different reactivity and applications.
This detailed overview provides a comprehensive understanding of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[321]octane-2,4-dione, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-12(2)8-4-5-13(12,3)10(17)15(9(8)16)11-14-6-7-18-11/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRQJCVHTUURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=NC=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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